molecular formula C39H42O2 B12618625 (9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) CAS No. 920268-38-8

(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone)

Cat. No.: B12618625
CAS No.: 920268-38-8
M. Wt: 542.7 g/mol
InChI Key: HESWLDASEZHEMW-UHFFFAOYSA-N
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Description

(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of two benzene rings connected through a central cyclopentane ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) typically involves the reaction of 9,9-dihexylfluorene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

9,9-Dihexylfluorene+2Benzoyl chlorideAlCl3(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone)+2HCl\text{9,9-Dihexylfluorene} + 2 \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone)} + 2 \text{HCl} 9,9-Dihexylfluorene+2Benzoyl chlorideAlCl3​​(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone)+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl rings are substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

Mechanism of Action

The mechanism of action of (9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. In biological systems, it may interact with cellular components, affecting processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dihexyl-2,7-dibromofluorene: Similar in structure but contains bromine atoms, making it more reactive in substitution reactions.

    9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Contains carbazole groups, which enhance its electronic properties and make it suitable for use in OLEDs.

Uniqueness

(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) is unique due to its combination of hexyl chains and phenylmethanone groups, which provide a balance of hydrophobicity and electronic properties. This makes it versatile for various applications, particularly in materials science and electronics.

Properties

CAS No.

920268-38-8

Molecular Formula

C39H42O2

Molecular Weight

542.7 g/mol

IUPAC Name

(7-benzoyl-9,9-dihexylfluoren-2-yl)-phenylmethanone

InChI

InChI=1S/C39H42O2/c1-3-5-7-15-25-39(26-16-8-6-4-2)35-27-31(37(40)29-17-11-9-12-18-29)21-23-33(35)34-24-22-32(28-36(34)39)38(41)30-19-13-10-14-20-30/h9-14,17-24,27-28H,3-8,15-16,25-26H2,1-2H3

InChI Key

HESWLDASEZHEMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)C(=O)C5=CC=CC=C5)CCCCCC

Origin of Product

United States

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